molecular formula C11H13N3O B13511701 2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide

2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide

Cat. No.: B13511701
M. Wt: 203.24 g/mol
InChI Key: NDEZMUYBKJXUGJ-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol It is characterized by the presence of a cyclopentene ring attached to an amino group, which is further connected to a pyridine ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide typically involves the reaction of cyclopent-3-en-1-amine with pyridine-4-carboxylic acid or its derivatives under appropriate conditions. The reaction may be facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to promote the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide stands out due to its unique combination of a cyclopentene ring and a pyridine carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(cyclopent-3-en-1-ylamino)pyridine-4-carboxamide

InChI

InChI=1S/C11H13N3O/c12-11(15)8-5-6-13-10(7-8)14-9-3-1-2-4-9/h1-2,5-7,9H,3-4H2,(H2,12,15)(H,13,14)

InChI Key

NDEZMUYBKJXUGJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1NC2=NC=CC(=C2)C(=O)N

Origin of Product

United States

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